![molecular formula C20H23FN6OS B300035 2-{[4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B300035.png)
2-{[4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential biological applications. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Wirkmechanismus
The mechanism of action of 2-{[4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide involves the inhibition of specific enzymes that play a crucial role in various cellular processes. This compound has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the development of Alzheimer's disease, and tyrosinase, which is involved in the development of melanoma.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. This compound has been shown to have a significant impact on various cellular processes, including cell growth, differentiation, and apoptosis. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-{[4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide has several advantages and limitations for laboratory experiments. One of the advantages of this compound is its potential use as a diagnostic tool for certain diseases. Additionally, this compound has shown promising results as an inhibitor of specific enzymes involved in the development of various diseases. However, the synthesis of this compound requires expertise in organic synthesis and may be challenging for researchers without a background in this field.
Zukünftige Richtungen
There are several future directions for the study of 2-{[4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide. One potential direction is the development of new synthetic methods that may be more efficient and cost-effective. Additionally, this compound may be studied further for its potential use in the treatment of various diseases. Further research may also be conducted to determine the potential side effects and toxicity of this compound.
Synthesemethoden
The synthesis of 2-{[4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide involves the reaction of 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol with N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions and requires expertise in organic synthesis.
Wissenschaftliche Forschungsanwendungen
2-{[4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide has been studied for its potential applications in scientific research. This compound has shown promising results as an inhibitor of certain enzymes that are involved in the development of various diseases, such as cancer and Alzheimer's disease. Additionally, this compound has been studied for its potential use as a diagnostic tool for certain diseases.
Eigenschaften
Molekularformel |
C20H23FN6OS |
---|---|
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2-[[5-(4-fluorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H23FN6OS/c1-5-11-26-19(15-7-9-16(21)10-8-15)23-24-20(26)29-12-17(28)22-18-13(3)25-27(6-2)14(18)4/h5,7-10H,1,6,11-12H2,2-4H3,(H,22,28) |
InChI-Schlüssel |
RDCBTQKKHCOJPZ-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C(=N1)C)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=C(C=C3)F)C |
Kanonische SMILES |
CCN1C(=C(C(=N1)C)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=C(C=C3)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.